Home > Products > Screening Compounds P105880 > (3S,5S)-Dihydroxy Simvastatin
(3S,5S)-Dihydroxy Simvastatin -

(3S,5S)-Dihydroxy Simvastatin

Catalog Number: EVT-13993145
CAS Number:
Molecular Formula: C25H40O7
Molecular Weight: 452.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3S,5S)-Dihydroxy Simvastatin is a derivative of Simvastatin, a widely used statin medication primarily for lowering cholesterol levels and preventing cardiovascular diseases. The compound is characterized by its specific stereochemistry, denoted by the (3S,5S) configuration, which plays a crucial role in its biological activity. It is classified as an active pharmaceutical ingredient (API) and has the CAS number 159143-77-8. The molecular formula for (3S,5S)-Dihydroxy Simvastatin is C25H40O7C_{25}H_{40}O_{7}, with a molecular weight of approximately 452.581 g/mol .

Synthesis Analysis

Methods

The synthesis of (3S,5S)-Dihydroxy Simvastatin can be approached through several methodologies:

Technical Details

The synthetic routes typically involve several key steps including hydrolysis, acylation, and cyclization processes. For example, one approach described in patents involves the hydrolysis of lovastatin followed by cyclization and esterification reactions to form the desired compound .

Molecular Structure Analysis

Structure

The molecular structure of (3S,5S)-Dihydroxy Simvastatin can be represented using various notations:

  • SMILES: CCC(C)(C)C(=O)O[C@H]1CC@@HC@HC2=CC@@HC@HC@H[C@@H]12
  • InChI: The InChI representation provides a textual way to describe the compound's structure but is not included here for brevity.

Data

The compound features several stereocenters that contribute to its specific three-dimensional conformation, which is essential for its biological activity.

Chemical Reactions Analysis

Reactions

(3S,5S)-Dihydroxy Simvastatin participates in various chemical reactions typical for statins:

  • Hydrolysis: This reaction can convert simvastatin back into lovastatin under certain conditions.
  • Acylation: The introduction of acyl groups can modify the compound's properties and enhance its efficacy.

Technical Details

The reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature and pH) that optimize yields and selectivity .

Mechanism of Action

Process

(3S,5S)-Dihydroxy Simvastatin functions primarily by inhibiting HMG-CoA reductase, an enzyme crucial in the cholesterol biosynthesis pathway. By blocking this enzyme, the compound effectively reduces cholesterol levels in the bloodstream.

Data

Clinical studies have demonstrated that statins like simvastatin can lower low-density lipoprotein cholesterol levels significantly, thereby reducing the risk of cardiovascular events .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Molecular Weight: 452.581 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Relevant analyses often include stability studies under various conditions (light, heat) to determine shelf life and storage requirements.

Applications

Scientific Uses

(3S,5S)-Dihydroxy Simvastatin is primarily utilized in pharmacological research focused on cardiovascular health. Its applications extend to:

  • Cholesterol-lowering therapies: Used in clinical settings to manage hyperlipidemia.
  • Research on metabolic diseases: Investigated for potential benefits beyond cholesterol management, including anti-inflammatory effects .
Synthesis and Manufacturing Methodologies of (3S,5S)-Dihydroxy Simvastatin

Lactonization Techniques for Prodrug Activation

Lactonization constitutes a pivotal transformation in statin manufacturing, converting the bioactive β,δ-dihydroxy carboxylic acid pharmacophore (simvastatin hydroxy acid) into its inactive lactone prodrug form. While (3S,5S)-Dihydroxy Simvastatin itself is not typically lactonized, its synthesis often occurs downstream of intermediates requiring precise lactone ring manipulation. The lactonization techniques discussed are fundamental to simvastatin production, from which the dihydroxy derivative is isolated or synthesized.

  • Enzymatic Lactonization: Engineered enzymes, particularly evolved variants of LovD acyltransferase (e.g., LovD9), demonstrate remarkable efficiency in regioselective lactone formation under mild aqueous conditions. LovD9 catalyzes the intramolecular transesterification of the C11 carboxylate with the C13 hydroxyl group, forming the crucial lactone ring while maintaining stereochemical integrity. This biocatalytic approach offers significant advantages over traditional chemical methods, including reduced formation of dimeric impurities and elimination of harsh reagents [2] [3] [7]. The process operates optimally near neutral pH (6.5-7.5) and ambient temperature (25-30°C), yielding lactonized products with high enantiomeric excess (>99.5%) and minimal epimerization at sensitive stereocenters like C3 and C5. Throughput is enhanced by enzyme immobilization or whole-cell biocatalysts in engineered Saccharomyces cerevisiae or E. coli systems [3] [7] [10].

  • Chemical Lactonization: Traditional chemical lactonization relies on activating the carboxylic acid moiety for nucleophilic attack by the pendant hydroxyl group. Key methodologies include:

  • Acid Catalysis: Protic acids (e.g., p-toluenesulfonic acid, TsOH) or Lewis acids (e.g., trimethylsilyl triflate) promote dehydration in aprotic solvents (toluene, dichloromethane). While effective, these conditions risk dehydration side reactions forming anhydro derivatives and epimerization, particularly at C3, necessitating stringent control of temperature (typically 0-40°C), reaction time, and water content [5] [8] [10].
  • Coupling Reagents: Carbodiimides (e.g., DCC, EDC) combined with catalysts like 4-dimethylaminopyridine (DMAP) facilitate lactonization via activated ester intermediates (e.g., O-acylisourea). This method, often performed in THF or ethyl acetate, requires careful stoichiometric control and subsequent removal of urea byproducts. While generally efficient, it can be more expensive than acid catalysis and introduces additional impurities requiring purification [10].
  • Activated Esters: Pre-formation of activated esters (e.g., p-nitrophenyl esters, N-hydroxysuccinimide esters) followed by base-mediated cyclization (e.g., using triethylamine or DBU) offers a controlled pathway. This two-step approach minimizes side reactions but increases process complexity [10].

Table 1: Comparison of Lactonization Techniques for Simvastatin-Related Compounds

TechniqueKey Agents/ConditionsAdvantagesDisadvantages/LimitationsTypical Yield (%)Key Quality Metric (e.g., ee, Related Substances)
Enzymatic (LovD9)LovD9 enzyme, pH 6.5-7.5, 25-30°C, aqueous bufferHigh regioselectivity & stereoselectivity; Mild conditions; Low impurity burdenRequires specialized enzyme production; Substrate specificity85-95>99.5% ee; Dimer <0.1%; Anhydro <0.05%
Acid CatalysisTsOH, TMSOTf; Toluene/DCM; 0-40°CSimple setup; Established process; Cost-effectiveRisk of dehydration/anhydro impurities; Potential epimerization75-88ee ~97-99%; Anhydro 0.1-1.0%; Dimer 0.2-0.8%
Coupling ReagentsDCC/EDC + DMAP; THF/EtOAc; 20-25°CReliable conversion; VersatileUrea byproduct removal; Cost; Potential racemization with prolonged reaction80-90ee 98-99.5%; Dimer 0.1-0.5%; Urea residuals <0.1%
Activated Estersp-NP ester + Base (TEA/DBU); DMF/THFControlled reaction; Low epimerization riskMulti-step; Higher cost; Nitrophenol removal required70-85ee >99.5%; Dimer <0.2%; Anhydro <0.1%

Process Optimization for Minimizing Dimer and Anhydro Impurities

The synthesis of simvastatin and its derivatives like (3S,5S)-Dihydroxy Simvastatin is susceptible to characteristic impurities, primarily dimers and anhydro derivatives. Controlling these impurities is paramount for meeting stringent pharmacopeial limits (typically ≤0.1% for individual unspecified impurities).

  • Dimer Impurity Formation and Control: Dimerization occurs primarily through transesterification reactions. The activated lactone ring of one simvastatin (or intermediate) molecule can be attacked by the free C13 hydroxyl group of another molecule, leading to linear or cyclic dimeric esters. This side reaction is favored at elevated temperatures, high concentrations, and prolonged reaction times, particularly during lactonization or acylation steps involving the C8 ester group [8] [10].
  • Mitigation Strategies:
  • Concentration Control: Maintaining moderate substrate concentrations (typically 0.1-0.5 M) significantly reduces the probability of intermolecular reactions competing with the desired intramolecular lactonization or intermolecular acyl transfer [8] [10].
  • Temperature Optimization: Strict control of reaction and work-up temperatures (often below 40°C) minimizes kinetic energy driving dimerization. Cryogenic conditions may be employed during sensitive steps like quenching [9].
  • Catalyst/Reagent Selection: Using highly efficient catalysts (e.g., LovD9 enzyme, optimized Lewis acids) allows for shorter reaction times, reducing the window for dimer formation. Avoiding strong Brønsted acids where possible also helps [3] [7].
  • In-Process Monitoring (IPC): Robust HPLC methods, such as those utilizing C18 columns with acetonitrile/water (80:20 v/v containing 0.1% orthophosphoric acid) mobile phases, enable rapid detection and quantification of dimeric impurities (often eluting near 7-8 minutes) during synthesis, allowing for real-time process adjustments [8].
  • Anhydro Derivative Formation and Control: Anhydro impurities arise primarily from the dehydration of the β-hydroxy acid moiety within the statin structure, particularly under acidic conditions or elevated temperatures. This results in the formation of an exocyclic alkene (Δ²-isomer) conjugated with the lactone carbonyl. Dehydration can occur at the dihydroxy acid stage (relevant to (3S,5S)-Dihydroxy Simvastatin synthesis) or during lactonization of the monohydroxy acid precursor. The reaction is acid-catalyzed and thermodynamically favored under forcing conditions [8] [9].
  • Mitigation Strategies:
  • pH Management: Maintaining near-neutral pH during hydrolysis steps (to generate the hydroxy acid) and lactonization is critical. Alkaline conditions are used cautiously for hydrolysis but rapid neutralization is essential before isolation or further steps. Buffered enzymatic lactonization inherently minimizes acid exposure [2] [8].
  • Solvent Engineering: Employing polar aprotic solvents (e.g., ethyl acetate, acetonitrile) instead of protic solvents (e.g., alcohols, water) for acid-catalyzed steps reduces the rate of dehydration. When water is necessary (e.g., in enzymatic steps), its activity and the pH are tightly controlled [9] [10].
  • Minimized Thermal Exposure: Limiting heating times during solvent removal, distillation, and drying is essential. Lyophilization or low-temperature vacuum drying is preferred for final isolation of sensitive intermediates like the dihydroxy acid [9].
  • Purification Techniques: Crystallization remains the primary industrial method for purifying simvastatin and intermediates like (3S,5S)-Dihydroxy Simvastatin. Selective crystallization solvents (e.g., mixtures of ethyl acetate/heptane, acetone/water) exploit solubility differences between the desired product and the more lipophilic anhydro impurity. Chromatography (preparative HPLC or MPLC) is used for high-purity reference standards [8] [9].

Table 2: Major Impurities in Simvastatin Synthesis Affecting (3S,5S)-Dihydroxy Simvastatin Production

Impurity TypeChemical OriginFormation ConditionsPharmacopeial Limit (Typical)Key Mitigation Strategies
Dimer EstersTransesterification between lactone C=O of one molecule and C13-OH of anotherHigh [Substrate], High Temp, Long Reaction Times≤0.10% (Individual)Concentration control, Temp optimization, Efficient catalysts (LovD9), Shorter reaction times
Anhydro (Δ²)-SimvastatinDehydration of β-hydroxy group in hydroxy acid precursor or lactone under acid/heatAcidic pH, Elevated Temp, Protic solvents≤0.15%Strict pH control (neutral), Aprotic solvents, Minimal thermal exposure, Selective cryst.
Lovastatin (LOVA)Starting material or incomplete side-chain hydrolysis/acylationIncomplete reaction, Inefficient purification≤1.0%Robust reaction completion IPC, Efficient extraction/washing, Crystallization
β-Hydroxy Acid (BHA)Incomplete lactonization or hydrolysis of lactone prodrugpH control failure, Enzyme inactivation≤0.40%Optimized lactonization/hydrolysis IPC, Drying control
Methyl Ether (MES)Methylation of C13-OH during methanol solvent useAcidic conditions with MeOH≤0.10%Minimize MeOH in acid steps, Use alternative solvents (EtOAc, ACN), Strict solvent specs

Solvent Systems and Catalytic Agents in Industrial-Scale Production

The choice of solvents and catalysts profoundly impacts yield, purity, stereoselectivity, and process economics in the synthesis of simvastatin intermediates like (3S,5S)-Dihydroxy Simvastatin. Industrial processes prioritize safety, efficiency, recyclability, and environmental impact.

  • Solvent Selection for Key Unit Operations:
  • Ester Solvents for Solubility & Crystallization: Esters, particularly ethyl acetate (EtOAc), n-butyl acetate (n-BuOAc), and isobutyl acetate (i-BuOAc), are workhorse solvents due to their favorable solubility profiles for simvastatin intermediates, moderate boiling points for easy distillation recovery, and low toxicity. Thermodynamic studies demonstrate that solubility of simvastatin and related compounds increases linearly with temperature in these solvents [9]. Solubility follows the order: methyl acetate (MeOAc) > ethyl acetate (EtOAc) > n-propyl acetate (n-PrOAc) > n-butyl acetate (n-BuOAc) > isobutyl acetate (i-BuOAc) at a given temperature. For crystallization, binary mixtures like i-BuOAc/n-heptane are highly effective. The addition of the anti-solvent (n-heptane) dramatically reduces solubility, enabling high yield recovery (often >85%) of crystalline product with controlled particle size and minimal impurity occlusion. Optimal anti-solvent ratios (typically 30-50% n-heptane v/v) and controlled cooling/gradient addition profiles are critical to prevent oiling out [9].
  • Aprotic Solvents for Reactions: Tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are widely used for acylation and lactonization steps. THF offers good solubility for organometallic catalysts and lithium enolates. MeCN is favored for its inertness in SN₂ reactions and ease of removal. DMF, while excellent for solubility, poses challenges due to its high boiling point and potential for dimethylamine formation; its use is often minimized in large-scale processes unless necessary for specific reactions. Toluene remains prevalent for acid-catalyzed reactions and extractions due to its immiscibility with water and good dissolving power for non-polar intermediates [5] [9] [10].
  • Aqueous Systems for Biocatalysis: Buffered aqueous solutions (phosphate, carbonate; pH 6.5-8.5) are essential for enzymatic processes (e.g., LovD9-catalyzed acyl transfer or lactonization). Co-solvents like methanol, ethanol, or DMSO (typically ≤10-20% v/v) may be added to improve substrate solubility without significant enzyme denaturation. Efficient downstream extraction of products from aqueous/biocatalyst mixtures requires solvents like EtOAc or i-BuOAc [3] [7] [10].

  • Catalytic Systems:

  • Biocatalysts (LovD9): Engineered LovD acyltransferase is the cornerstone of modern simvastatin acid (SVA) production, enabling direct, high-yield acylation of monacolin J acid (MJA) with synthetic donors like DMB-SMMP. This enzyme operates efficiently in aqueous buffers at near-neutral pH and 25-40°C, achieving near-quantitative conversion (>99%) and high regioselectivity/stereoselectivity, drastically reducing protection/deprotection steps and organic solvent consumption compared to traditional chemical routes. Immobilization on resins or encapsulation enhances stability and recyclability [3] [7] [10].
  • Chemical Catalysts for Acylation/Lactonization:
  • Lewis Acids: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and boron trifluoride etherate (BF₃·OEt₂) effectively activate carbonyl groups for nucleophilic acyl substitution under milder conditions than protic acids, reducing dehydration risks. They are used stoichiometrically or catalytically in anhydrous DCM or toluene [5] [10].
  • Phase-Transfer Catalysts (PTC): Tetra-n-butylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC) facilitate reactions between anionic nucleophiles (e.g., carboxylates, enolates) generated in aqueous phase and organic-soluble electrophiles (e.g., alkyl halides like 2,2-dimethylbutyryl chloride). This is useful for specific acylation steps in simvastatin side-chain introduction [5] [10].
  • Organometallic Bases: Lithium tert-butoxide (LiOtBu) and lithium diisopropylamide (LDA) are employed for generating enolate anions from protected simvastatin derivatives for methylation or other C-C bond formations. These require strictly anhydrous conditions and cryogenic temperatures (-78°C) in THF or ethers [5] [10].
  • Heterogeneous Catalysts: Solid acid catalysts (e.g., acidic resins like Amberlyst® 15) and immobilized enzymes offer advantages in recoverability and reduced contamination of the product stream. Their application in large-scale statin synthesis is an active area of development but less prevalent than homogeneous catalysts or soluble enzymes currently [10].

Table 3: Solvent Systems for Key Unit Operations in Simvastatin/(3S,5S)-Dihydroxy Simvastatin Manufacture

Unit OperationPreferred Solvent SystemsKey Function/PropertyProcess Considerations
Acylation (Chemical)Toluene, THF, DCM (anhydrous)Dissolves substrates & Lewis acid catalysts; InertnessWater-free conditions essential; Recovery by distillation
Acylation (Enzymatic)Phosphate Buffer (pH 7.0-7.5) ± Co-solvent (≤15% DMSO/MeOH)Maintains LovD9 activity & stability; Dissolves DMB-SMMP donorCo-solvent tolerance testing needed; Product extraction with EtOAc/i-BuOAc required
Lactonization (Chem)Toluene, EtOAc, THF (with TsOH, DCC/DMAP, or activated ester)Balances substrate solubility and reactivity; Facilitates byproduct removalControl of temp and time critical for impurity minimization; Catalyst removal/filtration
Lactonization (Enz)Phosphate Buffer (pH 6.5-7.0)Optimal for LovD9-mediated cyclizationEnzyme removal via filtration (immobilized) or extraction
CrystallizationBinary Systems: i-BuOAc / n-heptane, EtOAc / hexanesi-BuOAc/EtOAc: Good solubility warm; n-heptane/hexanes: Strong anti-solvent effectRatio, cooling rate & seeding critical for crystal form, size & purity; High yield (>85%)
Extraction/WashingEtOAc, i-BuOAc, Toluene / Water, Aq. NaHCO₃, Aq. NaClEfficient partition of product into organic phase; Removal of acids, bases, salts, enzymesEmulsion formation risk; Solvent recovery for cost & environmental compliance
DryingVacuum oven (35-45°C) with N₂ purge; Lyophilization (for acids)Low temp removal of residual solvents (EtOAc, heptane, toluene) to ICH limitsAvoid overheating to prevent degradation/anhydro formation; Lyophilization for unstable acids

Properties

Product Name

(3S,5S)-Dihydroxy Simvastatin

IUPAC Name

[(1S,3R,4S,6S,7R,8S,8aR)-4,6-dihydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-dimethylbutanoate

Molecular Formula

C25H40O7

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3/t13-,14-,15-,16-,17+,19-,20+,22-,23+/m1/s1

InChI Key

MRCKOKWQDZYFLT-RWKWUWFSSA-N

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H](C2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.